Cas no 1261992-41-9 (4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine)

4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 1261992-41-9
- MFCD18312033
- 4-(5-FLUORO-2-METHYLPHENYL)-2-HYDROXYPYRIDINE
- 4-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one
- DTXSID50682653
- 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%
- 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine
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- MDL: MFCD18312033
- インチ: InChI=1S/C12H10FNO/c1-8-2-3-10(13)7-11(8)9-4-5-14-12(15)6-9/h2-7H,1H3,(H,14,15)
- InChIKey: HTGNSYHMKLZSKW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 203.074642105Da
- どういたいしつりょう: 203.074642105Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.1Ų
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB317555-5 g |
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine; 95% |
1261992-41-9 | 5g |
€1,159.00 | 2022-03-25 | ||
abcr | AB317555-5g |
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%; . |
1261992-41-9 | 95% | 5g |
€1159.00 | 2024-04-20 |
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridineに関する追加情報
Introduction to 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine (CAS No. 1261992-41-9)
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine (CAS No. 1261992-41-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmacological applications. The integration of a fluoro-substituted phenyl group and a hydroxypyridine moiety endows this molecule with a diverse range of properties, making it an intriguing subject for both academic and industrial exploration.
The chemical structure of 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine is composed of a pyridine ring with a hydroxyl group at the 2-position and a 5-fluoro-2-methylphenyl substituent at the 4-position. This arrangement provides the compound with specific electronic and steric properties that influence its reactivity and biological activity. The presence of the fluoro substituent enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, contributing to the compound's binding affinity to various biological targets.
Recent studies have highlighted the potential therapeutic applications of 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro assays have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. Furthermore, preliminary studies have indicated that 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
In addition to its anti-inflammatory and neuroprotective properties, 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine has also been investigated for its anticancer potential. Research conducted by a team at the National Cancer Institute has shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells. These findings suggest that 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine could be developed into a novel anticancer drug with broad-spectrum activity.
The pharmacokinetic profile of 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine has also been studied to assess its suitability for clinical applications. Preclinical studies in animal models have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further evaluate the safety and efficacy of 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, several clinical trials are currently underway. Phase I trials have shown that the compound is well-tolerated by patients, with no significant adverse effects reported at therapeutic doses. These initial results are encouraging and pave the way for more advanced clinical studies to explore its therapeutic potential in larger patient populations.
In conclusion, 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine (CAS No. 1261992-41-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers it with favorable pharmacological properties, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to make significant contributions to the treatment of various diseases.
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